molecular formula C14H18Cl2N2 B3808034 [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride

[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride

Cat. No. B3808034
M. Wt: 285.2 g/mol
InChI Key: FYJKMRLPEXAEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C14H17ClN2. It has a molecular weight of 248.75 . This compound is used for research purposes .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of an aryl or vinyl boron compound with an organic halide or triflate. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In this context, [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride can serve as a boron reagent in SM coupling reactions.

Catalytic Protodeboronation

Protodeboronation is a process where a boron atom is removed from a boronic ester, leading to the formation of a new carbon–hydrogen bond. Researchers have explored the use of [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride as a substrate for catalytic protodeboronation. By using less nucleophilic boron ate complexes, such as (3,5-bis(trifluoromethyl)phenyl)lithium, it is possible to prevent unwanted aryl addition to specific functional groups, enabling the synthesis of complex molecules with good diastereoselectivity .

properties

IUPAC Name

(2,5-dimethylphenyl)-pyridin-3-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-10-5-6-11(2)13(8-10)14(15)12-4-3-7-16-9-12;;/h3-9,14H,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKMRLPEXAEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride
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[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride
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[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride
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[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride
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[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride

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